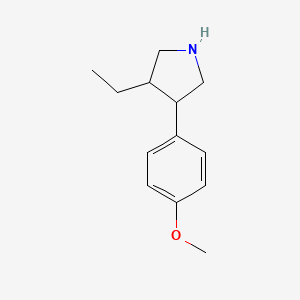

3-Ethyl-4-(4-methoxyphenyl)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

3-ethyl-4-(4-methoxyphenyl)pyrrolidine |

InChI |

InChI=1S/C13H19NO/c1-3-10-8-14-9-13(10)11-4-6-12(15-2)7-5-11/h4-7,10,13-14H,3,8-9H2,1-2H3 |

InChI Key |

QOHJMMANTRSXCD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CNCC1C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Detailed Structural Characterization and Conformational Analysis of 3 Ethyl 4 4 Methoxyphenyl Pyrrolidine

Spectroscopic Techniques for Comprehensive Molecular Structure Elucidation

Spectroscopic methods are fundamental in determining the molecular architecture of 3-Ethyl-4-(4-methoxyphenyl)pyrrolidine, providing detailed insights into its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide primary information about the chemical environment of hydrogen and carbon atoms, respectively. For a definitive assignment of the complex spin systems often present in pyrrolidine (B122466) derivatives, two-dimensional (2D) NMR techniques are employed. nih.gov

In the ¹H NMR spectrum of a related compound, 4-nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate, the presence of two conformational rotamers in solution was observed. iucr.org This highlights the conformational flexibility that can be expected in such systems. The chemical shifts (δ) in parts per million (ppm) provide information on the electronic environment of each proton, while the coupling constants (J) reveal dihedral angles between adjacent protons, which is crucial for determining the relative stereochemistry of the substituents on the pyrrolidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrrolidine Ring CH, CH₂ | 2.5 - 4.0 | 40 - 60 |

| Ethyl CH₂ | 1.4 - 1.8 | 20 - 30 |

| Ethyl CH₃ | 0.8 - 1.2 | 10 - 15 |

| Aromatic CH | 6.8 - 7.3 | 114 - 130 |

| Aromatic C-O | N/A | 158 - 162 |

| Aromatic C-N | N/A | 130 - 140 |

Note: These are generalized predicted ranges and actual values may vary based on solvent and specific conformation.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, key absorptions would include N-H stretching for the secondary amine in the pyrrolidine ring (typically around 3300-3500 cm⁻¹), C-H stretching for both aliphatic and aromatic groups (around 2850-3100 cm⁻¹), and C-O stretching for the methoxy (B1213986) ether group (around 1000-1300 cm⁻¹). nist.gov

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. rsc.org The fragmentation pattern observed in the mass spectrum offers further structural clues. For pyrrolidine derivatives, characteristic fragmentation often involves the cleavage of the ring or the loss of substituents. The PubChem database provides predicted collision cross-section (CCS) values for the protonated molecule [M+H]⁺ of (3S,4R)-3-ethyl-4-(4-methoxyphenyl)pyrrolidine, which is a parameter related to the ion's shape and can be measured by ion mobility mass spectrometry. uni.lu

Table 2: Key Spectroscopic Data for Characterization

| Technique | Information Provided | Expected Data for this compound |

|---|---|---|

| ¹H NMR | Proton environment, connectivity | Signals for pyrrolidine, ethyl, and methoxyphenyl protons |

| ¹³C NMR | Carbon skeleton | Signals corresponding to all unique carbon atoms |

| IR | Functional groups | N-H, C-H (aliphatic/aromatic), C-O stretches |

| MS | Molecular weight, formula | Molecular ion peak corresponding to C₁₃H₁₉NO |

X-ray Crystallography for Defining Absolute Configuration and Solid-State Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and absolute configuration. nih.gov

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve ring strain. The most common conformations are the envelope (where one atom is out of the plane of the other four) and the twist or half-chair (where two atoms are displaced on opposite sides of the plane defined by the other three). nih.govresearchgate.net The specific conformation adopted by this compound in the solid state would be determined by the steric and electronic effects of the ethyl and methoxyphenyl substituents. The puckering of the ring influences the relative orientation of these substituents, which can be either axial or equatorial-like. The exact conformation can be quantitatively described by puckering parameters calculated from the crystallographic data. In related cyclohexane (B81311) systems, the chair conformation is the most stable, but other forms like the boat, twist-boat, and half-chair exist at higher energies. libretexts.orgmasterorganicchemistry.comyoutube.com

In the crystalline state, molecules of this compound will pack in a specific arrangement, forming a supramolecular assembly. This packing is governed by intermolecular interactions. The secondary amine in the pyrrolidine ring can act as a hydrogen bond donor (N-H), while the oxygen atom of the methoxy group and the nitrogen atom itself can act as hydrogen bond acceptors. nih.gov

Chromatographic Methodologies for Purity Assessment and Isolation of Pyrrolidine Analogues

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthetic compounds like this compound.

Silica gel column chromatography is a standard method for the purification of pyrrolidine derivatives. iucr.orgresearchgate.net The separation is based on the differential adsorption of the compound and impurities onto the stationary phase (silica gel) as they are passed through the column with a mobile phase (a solvent or mixture of solvents). The polarity of the solvent system is optimized to achieve effective separation.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of the final compound. For polar compounds like pyrrolidines, which may have limited retention on standard reversed-phase columns, Hydrophilic Interaction Chromatography (HILIC) can be an effective alternative. chromforum.org In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous buffer. This allows for the retention and separation of polar analytes.

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), can also be used for the analysis of volatile pyrrolidine derivatives, sometimes after derivatization to increase their volatility. nih.gov The choice of chromatographic method depends on the specific properties of the compound and the nature of the impurities to be removed or quantified. semanticscholar.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate |

Computational and Theoretical Chemistry Studies of 3 Ethyl 4 4 Methoxyphenyl Pyrrolidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and predicting the reactivity of 3-Ethyl-4-(4-methoxyphenyl)pyrrolidine. Methods like B3LYP with various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)) are commonly used to optimize the molecular geometry and compute key electronic parameters. researchgate.netaun.edu.egiosrjournals.org

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. semanticscholar.org A smaller gap suggests higher reactivity. For a molecule like this compound, the HOMO is typically localized on the electron-rich 4-methoxyphenyl (B3050149) group, while the LUMO may be distributed across the pyrrolidine (B122466) ring and its substituents.

Molecular Electrostatic Potential (MEP) maps are another vital output, visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. epstem.netmdpi.com For this compound, the MEP would likely show negative potential (red/yellow regions) around the oxygen atom of the methoxy (B1213986) group and the nitrogen of the pyrrolidine ring, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Mulliken charge analysis further quantifies the charge distribution on an atomic level, providing insights into the partial charges on each atom, which influences intermolecular interactions and reactivity. researchgate.net

| Mulliken Charge on O | Partial charge on the methoxy oxygen atom | ~ -0.5 to -0.7 e |

Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic and heterocyclic compounds. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations and Conformational Energy Landscape Analysis

The pyrrolidine ring is not planar and exists in various puckered conformations, often described as "envelope" or "twist" forms. researchgate.net The specific substituents on the ring, in this case, the ethyl and 4-methoxyphenyl groups, significantly influence the relative stability of these conformers. Molecular Dynamics (MD) simulations and conformational energy landscape analysis are computational techniques used to explore these dynamic behaviors. mdpi.com

MD simulations model the atomic motions of the molecule over time, providing a dynamic picture of its conformational flexibility. mdpi.com By simulating the molecule in a solvent environment, one can observe the transitions between different puckered states of the pyrrolidine ring and the rotation of the substituent groups.

Conformational analysis involves systematically calculating the energy of the molecule as a function of its geometry, such as bond rotation angles (dihedrals). researchgate.netnih.gov For this compound, the key conformational variables include the puckering of the pyrrolidine ring (endo vs. exo) and the orientation of the two substituents (axial vs. equatorial). nih.govnih.gov The relative energies of these conformers determine their population at equilibrium, which is crucial for understanding how the molecule interacts with biological targets. researchgate.net Steric hindrance between the bulky ethyl and methoxyphenyl groups will play a major role in favoring certain conformations over others. nih.gov Generally, conformations that place large substituents in pseudo-equatorial positions are energetically favored to minimize steric strain. researchgate.net

Table 2: Relative Energies of Pyrrolidine Ring Conformations

| Conformation | Substituent Orientation (Ethyl, Methoxyphenyl) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| Twist (T1) | Equatorial, Equatorial | 0.00 | ~ 60% |

| Envelope (E1) | Equatorial, Axial | 1.5 | ~ 15% |

| Envelope (E2) | Axial, Equatorial | 1.8 | ~ 10% |

| Twist (T2) | Axial, Axial | > 4.0 | < 1% |

Note: This table presents a hypothetical energy landscape for illustrative purposes. The actual energy differences depend on the specific computational method and force field used.

Mechanistic Investigations of Pyrrolidine-Forming Reactions through Computational Modeling

Computational modeling is a powerful tool for elucidating the reaction mechanisms of pyrrolidine synthesis. nih.govacs.org DFT calculations can map out the entire reaction pathway, identifying transition states (TS), intermediates, and calculating the associated activation energy barriers. nih.govrsc.org This information helps to understand the feasibility of a reaction, its kinetics, and the origins of stereoselectivity.

For instance, the synthesis of a 3,4-disubstituted pyrrolidine like this compound could proceed through various routes, such as a Michael addition followed by cyclization. nih.govresearchgate.net Computational studies can model each step of such a sequence. For the cyclization step, calculations would determine the energy barrier for the intramolecular nucleophilic attack to form the N-C bond. nih.govrsc.org These studies have shown that factors like solvent and the presence of catalysts can significantly lower the activation energies. acs.orgrsc.org For example, a study on a one-pot synthesis of pyrrolidinedione derivatives found the cyclization step to have a very low energy barrier of 11.9 kJ mol⁻¹ when the process was acid-catalyzed. rsc.org

Table 3: Calculated Energy Barriers for a Hypothetical Pyrrolidine Synthesis Step

| Reaction Step | Computational Method | Solvent Model | Calculated Activation Energy (kJ/mol) |

|---|---|---|---|

| Michael Addition | DFT (B3LYP/6-31G*) | PCM (Water) | 21.7 rsc.org |

| Intramolecular Cyclization | DFT (B3LYP/6-31G*) | PCM (Water) | 11.9 (protonated) rsc.org |

| Proton Transfer | DFT (B3LYP/6-31G*) | PCM (Water) | 178.4 rsc.org |

Note: Data adapted from a computational study on a related pyrrolidine synthesis to illustrate the type of information generated. rsc.org

In Silico Molecular Docking and Virtual Screening for Potential Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.govphcog.com This method is central to drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net

In a typical docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The low-energy conformers of the ligand are then computationally "docked" into the active site of the protein. A scoring function estimates the binding affinity (e.g., in kcal/mol), and the results are ranked to identify the most stable binding poses. nih.gov

Virtual screening uses this docking process in a high-throughput manner to screen large libraries of compounds against a specific protein target. researchgate.netyoutube.com Although specific docking studies for this compound are not widely published, its structural similarity to other biologically active pyrrolidines suggests it could be screened against targets like dipeptidyl peptidase-IV (DPP-4), various kinases, or G-protein coupled receptors. nih.govfrontiersin.org The docking results would highlight key interactions, such as hydrogen bonds with polar residues or π-π stacking between the methoxyphenyl ring and aromatic amino acids in the active site. nih.gov

Table 4: Illustrative Molecular Docking Results for a Pyrrolidine Ligand

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| DPP-4 | 2G5P | -8.5 | Arg-358, Tyr-666 | Hydrogen Bond, π-π Stacking |

| VEGFR-2 | 4ASD | -7.9 | Cys-919, Asp-1046 | Hydrogen Bond |

| MPO | 1D2V | -7.7 | His-262, Arg-424 | Hydrogen Bond, Hydrophobic |

Note: This table is a composite illustration based on docking studies of various pyrrolidine derivatives against common drug targets. nih.govresearchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches in Pyrrolidine Research

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govscispace.com These models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead structures in drug design. frontiersin.org

To build a QSAR model, a set of pyrrolidine derivatives with known biological activities is selected. nih.gov For each molecule, a large number of "molecular descriptors" are calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., LogP), and electronic properties (e.g., atomic charges, dipole moment). nih.gov Statistical methods, like multiple linear regression or machine learning algorithms, are then used to find the best correlation between a subset of these descriptors and the observed activity. scispace.comcmu.edu

A resulting QSAR model might take the form of an equation that can predict the activity of a compound like this compound based on its calculated descriptor values. nih.gov For example, a QSAR study on pyrrolidin-2-one derivatives found that antiarrhythmic activity was strongly dependent on descriptors related to the principal components of the gyration radius (PCR) and a 3D-MoRSE descriptor (JGI4). nih.gov Cheminformatics leverages these computational approaches to manage, analyze, and model large datasets of chemical information, aiding in the design of compound libraries and the identification of promising new drug candidates. researchgate.net

Table 5: Common Molecular Descriptors Used in Pyrrolidine QSAR Studies

| Descriptor Type | Example Descriptor | Property Quantified |

|---|---|---|

| Topological | Wiener Index | Molecular branching and size |

| Electronic | Dipole Moment | Polarity |

| Quantum Chemical | HOMO/LUMO Energy | Electron-donating/accepting ability |

| Hydrophobic | LogP | Lipophilicity/Water solubility |

| 3D-MoRSE | JGI4 | 3D molecular structure |

| WHIM | G1 (Global) | Molecular size and shape |

Structure Activity Relationship Sar and Pharmacophore Investigations of Pyrrolidine Derivatives

Impact of Substituents on Molecular Recognition and Binding Properties

The biological activity of 3-Ethyl-4-(4-methoxyphenyl)pyrrolidine is intrinsically linked to the nature and orientation of its constituent chemical groups. The ethyl group at the 3-position and the 4-methoxyphenyl (B3050149) group at the 4-position, along with the stereochemistry of their attachment to the pyrrolidine (B122466) core, collectively define the molecule's interaction with its biological targets.

The presence of an alkyl group, such as an ethyl group, at the 3-position of the pyrrolidine ring can significantly influence the compound's binding affinity and selectivity. While extensive research has focused on more complex substituents at this position, the role of a simple alkyl group can be understood through its steric and electronic contributions.

An ethyl group, being larger than a methyl group but smaller than more complex substituents, can provide a balance of steric bulk and lipophilicity. This can be advantageous for occupying hydrophobic pockets within a receptor without causing steric clashes that would prevent optimal binding. The length of the alkyl chain can also influence biological activity, as seen in other pyrrolidine derivatives where a three-carbon atom chain at a different position resulted in the most active compounds. nih.gov Therefore, the ethyl group in this compound likely plays a crucial role in orienting the molecule within its binding site and contributing to favorable van der Waals interactions.

The 4-methoxyphenyl group is a common feature in many biologically active compounds and its influence on receptor binding is multifaceted. This moiety can engage in several types of interactions, including hydrophobic interactions, π-π stacking, and hydrogen bonding.

The methoxy (B1213986) group itself is a versatile functional group in medicinal chemistry. It is prevalent in numerous natural products and approved drugs, where it can positively impact ligand-target binding, physicochemical properties, and pharmacokinetic parameters. nih.gov The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors on the receptor surface. Furthermore, the methyl group can participate in hydrophobic interactions. The combination of these features often results in unique effects that are more than the sum of its individual components. nih.gov

In the context of this compound, the 4-methoxyphenyl group likely serves several pharmacophoric roles:

Hydrophobic Anchor: The phenyl ring provides a large hydrophobic surface that can interact with nonpolar regions of the binding site.

Hydrogen Bond Acceptor: The methoxy group's oxygen atom can form a hydrogen bond with a corresponding donor group on the target protein, which can significantly contribute to binding affinity and selectivity.

Modulator of Electronic Properties: The methoxy group is an electron-donating group, which can influence the electronic properties of the phenyl ring and potentially modulate its interaction with the receptor.

The importance of the substituent on the 4-aryl ring has been demonstrated in SAR studies of related 4-aryl-pyrrolidine derivatives. The nature and position of substituents on this ring can dramatically alter biological activity.

| Compound | R1 | R2 | Activity (IC50, nM) |

|---|---|---|---|

| 1 | 4-OCH3 | H | 150 |

| 2 | 4-Cl | H | 80 |

| 3 | 4-CF3 | H | 50 |

| 4 | 3-Cl | 4-CF3 | 35 |

This is an illustrative table based on SAR data from related 4-aryl pyrrolidine series and does not represent actual data for this compound.

The pyrrolidine ring in this compound contains two stereocenters at the 3 and 4 positions. This gives rise to the possibility of four stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The relative and absolute configuration of these substituents is often a critical determinant of a molecule's biological activity.

The non-planar, puckered nature of the pyrrolidine ring allows substituents to adopt pseudo-axial or pseudo-equatorial orientations. nih.gov The specific stereochemistry dictates the three-dimensional arrangement of the ethyl and 4-methoxyphenyl groups, which in turn determines how the molecule can interact with the chiral environment of a biological target. It is common for one stereoisomer to have significantly higher affinity for a receptor than the others.

For example, in studies of antiestrogen (B12405530) benzopyran derivatives containing a methyl-substituted pyrrolidine, the stereospecific orientation of the methyl group was found to be responsible for the compound's mode of action. nih.gov The (R)-methyl group induced a different conformation in the estrogen receptor compared to the (S)-methyl group, leading to a distinct biological outcome. nih.gov Similarly, for 3,4-disubstituted pyrrolidines, the cis or trans relationship between the substituents can lead to profound differences in activity. The cis configuration, for instance, can force two substituents into a "U-shaped" conformation that may be beneficial for binding to certain receptors. nih.gov

The biological activity of 3,4-disubstituted pyrrolidines is highly dependent on both the regiochemistry and the absolute stereochemistry of the substituents. nih.gov Therefore, the specific stereoisomer of this compound is expected to be a key factor in its potency and selectivity.

Principles for Rational Design of Pyrrolidine-Based Scaffolds for Specific Molecular Targets

The rational design of novel therapeutic agents based on the pyrrolidine scaffold involves a systematic approach that leverages an understanding of SAR and pharmacophore features. The goal is to optimize the interactions between the ligand and its target to achieve high affinity, selectivity, and favorable drug-like properties.

The design process for pyrrolidine-based scaffolds often begins with a "hit" compound, which may be identified through screening or from existing knowledge. This lead compound is then systematically modified to improve its properties. For a scaffold like 3-alkyl-4-aryl-pyrrolidine, key considerations for rational design include:

Scaffold Rigidity and Conformation: The pyrrolidine ring provides a semi-rigid core that can be further constrained or modified to lock in a bioactive conformation. The choice of substituents and their stereochemistry can influence the puckering of the ring, thereby controlling the spatial arrangement of the pharmacophoric groups.

Exploration of Substituent Effects: As discussed, the substituents at the 3 and 4 positions are critical. A rational design approach would involve exploring a variety of alkyl groups at the 3-position to probe for optimal steric and hydrophobic interactions. Similarly, a range of substituents on the 4-aryl ring would be investigated to optimize electronic properties and potential hydrogen bonding or other specific interactions.

Pharmacophore Modeling: A pharmacophore model can be developed based on a set of active compounds. This model defines the essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) and their spatial arrangement required for biological activity. patsnap.com For the this compound scaffold, a pharmacophore model would likely include a hydrophobic feature for the ethyl group, an aromatic/hydrophobic feature and a hydrogen bond acceptor for the 4-methoxyphenyl group, all positioned in a specific 3D orientation defined by the pyrrolidine core. This model can then be used to guide the design of new molecules with improved activity or to virtually screen large compound libraries for new hits. nih.gov

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, SBDD can be a powerful tool. This approach involves docking potential ligands into the binding site of the target protein to predict their binding mode and affinity. This allows for the design of molecules that have a complementary shape and chemical properties to the binding site, leading to more potent and selective compounds.

In Vitro and Mechanistic Biological Activity Investigations of Pyrrolidine Analogues Non Clinical Focus

Receptor Binding Assays and Ligand-Target Interaction Studies

Ligand-target interaction studies are fundamental to understanding the pharmacological potential of new chemical entities. For pyrrolidine (B122466) analogues, these investigations have primarily focused on their affinity for specific G-protein coupled receptors and their ability to inhibit various enzymes.

Several classes of pyrrolidine derivatives have been evaluated for their binding affinity to serotonin (5-HT) receptors, which are crucial targets for therapies addressing mental health disorders. nih.gov Fused pyrrolidone derivatives have been designed and shown to possess nanomolar affinity for the 5-HT1A receptor, acting as agonists. nih.gov Furthermore, novel 3-pyrrolidineindole derivatives have been identified as potent serotonergic agents, with high binding affinity for the human 5-HT2A receptor. acs.org These studies confirm that the pyrrolidine scaffold is a viable backbone for developing selective serotonergic receptor modulators. nih.gov

| Compound Class | Target Receptor | Affinity Measurement | Reported Value | Reference |

|---|---|---|---|---|

| Fused Pyrrolidone Derivative (10m) | 5-HT1A | Binding Affinity (Ki) | Nanomolar range | nih.gov |

| 3-Pyrrolidineindole Derivatives | Human 5-HT2A | Binding Affinity (IC50) | Values < 1000 nM reported | nih.govacs.org |

The versatility of the pyrrolidine scaffold is further demonstrated by its incorporation into inhibitors of diverse enzyme classes.

Poly(ADP-ribose) Polymerase (PARP-1, -2): PARP enzymes are critical for DNA damage repair, making them a key target in oncology. nih.gov A series of benzimidazole carboxamides incorporating a pyrrolidine nucleus were synthesized and evaluated for PARP inhibition. Specific analogues exhibited potent activity against both PARP-1 and PARP-2, with IC50 values in the low nanomolar range, comparable to reference inhibitors like veliparib. nih.gov

Falcipain-2: This cysteine protease from Plasmodium falciparum is a target for antimalarial drugs. frontiersin.org Studies on 4-methoxychalcone derivatives, which include analogues containing a pyrrolidine group, have shown potent activity against chloroquine-resistant P. falciparum clones. nih.gov Additionally, falcitidin, a natural inhibitor of falcipain-2, is a peptide that terminates in proline, a pyrrolidine-containing amino acid, highlighting the ring's importance in binding to this enzyme. biorxiv.org

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 inhibitors are a class of oral anti-diabetic agents. oatext.com The pyrrolidine scaffold is a common feature in many DPP-4 inhibitors as it mimics the natural proline substrate. researchgate.net Novel series of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives have been developed and identified as efficacious and selective inhibitors of DPP-4, with some compounds showing high potency. nih.gov

| Compound/Analogue Class | Enzyme Target | Inhibition (IC50/Ki) | Reference |

|---|---|---|---|

| Benzimidazole Carboxamide (5cj) | PARP-1 | ~4 nM | nih.gov |

| Benzimidazole Carboxamide (5cj) | PARP-2 | ~4 nM | nih.gov |

| Benzimidazole Carboxamide (5cp) | PARP-1 | ~4 nM | nih.gov |

| Benzimidazole Carboxamide (5cp) | PARP-2 | ~4 nM | nih.gov |

| 4-Methoxychalcone-pyrrolidine (1i) | P. falciparum (W2 clone) | 3.30 µM | nih.gov |

| Pyrrolidine-2-carbonitrile (17a) | DPP-4 | 0.017 µM | nih.gov |

| 2-benzyl-pyrrolidine derivative (2) | DPP-4 | 1.5 ± 0.05 µM | oatext.com |

Cellular Pathway Modulation and Mechanistic Actions in Model Systems (e.g., antiangiogenic effects, cytotoxicity to cancer cells in vitro)

Beyond direct target engagement, the biological effects of pyrrolidine analogues have been explored in various cellular assays, revealing their potential to modulate complex pathways involved in cancer and angiogenesis.

Antiangiogenic Effects: Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth. Pyrrolidine dithiocarbamate (PDTC), an NF-κB inhibitor, has demonstrated anti-angiogenic properties in vitro by inhibiting the proliferation, invasion, and capillary tube formation of Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov Similarly, certain pyridone-embedded analogues of the natural product Cortistatin A, which feature a core heterocyclic system that can be related to substituted pyrrolidines, showed potent antiproliferative activity against HUVECs. mdpi.com

Cytotoxicity to Cancer Cells In Vitro: A significant body of research has focused on the cytotoxic effects of novel pyrrolidine derivatives against various human tumor cell lines. researchgate.net For instance, spirooxindole pyrrolidine analogues have shown potent cytotoxicity against the A549 human lung cancer cell line, with some compounds exhibiting greater potency than the standard chemotherapy agent cisplatin. nih.gov Other studies have identified diphenylamine-pyrrolidin-2-one-hydrazone derivatives as selective agents against prostate (PPC-1) and melanoma (IGR39) cancer cell lines. nih.gov Furthermore, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives demonstrated enhanced anticancer activity against A549 cells, particularly those incorporating 1,3,4-oxadiazolethione and 4-aminotriazolethione rings. mdpi.comresearchgate.net

| Compound/Analogue Class | Cell Line | Cancer Type | Activity (IC50/EC50) | Reference |

|---|---|---|---|---|

| Spirooxindole-pyrrolidine (5f) | A549 | Lung | 1.2 µM | nih.gov |

| Spirooxindole-pyrrolidine (5e) | A549 | Lung | 3.48 µM | nih.gov |

| 1-benzylpyrrolidin-3-ol analogue (5j) | HL-60 | Leukemia | ~10 µM (induces apoptosis) | monash.edu |

| Diphenylamine-pyrrolidin-2-one-hydrazones | PPC-1 / IGR39 | Prostate / Melanoma | 2.5 - 20.2 µM | nih.gov |

| Pyridone-embedded analogue (11) | HUVEC | Endothelial (Anti-proliferative) | 0.02 µM | mdpi.com |

Elucidation of Molecular Mechanisms Underlying Observed Biological Activities (e.g., inhibition of prostaglandin production)

Understanding the molecular mechanisms behind observed biological effects is crucial for rational drug design. For certain pyrrolidine analogues, research has pointed towards the inhibition of prostaglandin synthesis as a key mechanism of action, particularly for anti-inflammatory effects. Prostaglandins are key mediators of inflammation, and their synthesis is catalyzed by cyclooxygenase (COX) enzymes. nih.govwikipedia.org The inhibition of COX enzymes is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). pharmacy180.com

Studies have shown that derivatives bearing a 3,4,5-trimethoxyphenyl scaffold, which has been successfully incorporated into pyrrolidone structures, can display anti-inflammatory effects by inhibiting COX-1 and COX-2. mdpi.com More directly, research on nitric ester derivatives of NSAIDs involved creating amide linkages with amino acids, including L-proline (a pyrrolidine derivative). These novel conjugates were evaluated for their ability to inhibit COX-1 and COX-2. The results indicated that these proline-containing hybrids were effective inhibitors, with a notable selectivity for COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects associated with NSAIDs. mdpi.com This demonstrates that the pyrrolidine structure can be integrated into molecules designed to specifically target the prostaglandin synthesis pathway.

Future Research Directions and Emerging Paradigms in 3 Ethyl 4 4 Methoxyphenyl Pyrrolidine Research

Development of Novel and Sustainable Synthetic Methodologies for Pyrrolidine-Containing Complex Molecules

The synthesis of polysubstituted pyrrolidines is a cornerstone of medicinal chemistry. acs.org Future research is increasingly directed towards the development of synthetic routes that are not only efficient but also environmentally sustainable.

Key Methodologies:

1,3-Dipolar Cycloadditions: This remains a primary method for constructing the pyrrolidine (B122466) ring, often involving the reaction of an azomethine ylide with a dipolarophile. nih.govacs.org Modern iterations focus on achieving high diastereoselectivity and enantioselectivity, often using novel catalysts. organic-chemistry.org The use of natural carbohydrate-based solid acid catalysts, such as cellulose (B213188) sulfuric acid, represents a move towards greener chemistry by providing cost-effective and recyclable catalytic systems. acs.org

Multicomponent Reactions (MCRs): MCRs are highly efficient for creating molecular diversity, as they allow for the formation of complex structures in a single step from three or more starting materials. tandfonline.com The synthesis of spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} frameworks through a multicomponent 1,3-dipolar cycloaddition highlights the power of MCRs to build intricate molecular architectures under mild conditions. ua.es

Catalytic Approaches: Iridium-catalyzed reductive generation of azomethine ylides from tertiary amides offers a general and highly selective route to structurally complex pyrrolidines. acs.org This strategy is notable for its use of stable and abundant amide starting materials and mild reaction conditions. acs.org Additionally, microwave-assisted organic synthesis (MAOS) has been shown to increase synthetic efficiency and aligns with the principles of green chemistry. nih.gov

Diversity-Oriented Synthesis (DOS): DOS strategies are crucial for exploring new chemical space. acs.org By systematically varying the components in reactions like 1,3-dipolar cycloadditions, diverse libraries of functionalized pyrrolidines can be generated, providing a rich pool of compounds for biological screening. acs.org

These advanced synthetic methods prioritize atom economy, reduce hazardous waste, and often employ milder reaction conditions, paving the way for the sustainable production of complex pyrrolidine-containing molecules. ontosight.ai

Advanced Computational Approaches for Predictive Modeling and De Novo Design of Pyrrolidine Scaffolds

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of biological activity and the design of novel molecules with desired properties. For pyrrolidine scaffolds, a variety of in silico techniques are being employed to accelerate research.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) studies are widely used to correlate the structural features of pyrrolidine derivatives with their biological activities. nih.govresearchgate.net Techniques such as Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and Hologram QSAR (HQSAR) have been successfully applied to build predictive models for various targets. nih.govresearchgate.net These models generate contour maps that visualize regions where steric, electrostatic, or other properties are favorable or unfavorable for activity, guiding the design of more potent inhibitors. researchgate.net

De Novo Design and Molecular Dynamics: Based on the insights from QSAR models, new pyrrolidine derivatives can be designed de novo with predicted high activity. nih.gov Molecular docking simulations are then used to study the binding modes of these designed compounds within the active site of a target protein, identifying key interactions like hydrogen bonds that govern activity. researchgate.netscispace.com To further validate these findings, Molecular Dynamics (MD) simulations are performed to assess the stability of the ligand-protein complex over time. researchgate.netscispace.com These combined computational approaches provide a robust framework for designing and prioritizing novel pyrrolidine-based drug candidates before their chemical synthesis.

| Computational Model | Target | Key Statistical Parameters | Application |

|---|---|---|---|

| CoMFA, CoMSIA, HQSAR | Myeloid cell leukemia-1 (Mcl-1) | CoMFA (Q²=0.689, R²pred=0.986), CoMSIA (Q²=0.614, R²pred=0.815) nih.gov | Designing novel Mcl-1 inhibitors. nih.gov |

| CoMFA, CoMSIA, HQSAR | Gelatinases (MMP-2, MMP-9) | CoMSIA (Q²=0.749, R²=0.988), HQSAR (Q²=0.84, R²=0.946) researchgate.net | Establishing structural determinants for MMP inhibitors. researchgate.net |

| CoMSIA, HQSAR | MDM2-p53 Interaction | Statistically significant models developed to guide inhibitor design. scispace.com | Designing novel molecules to disrupt the p53-MDM2 interaction. scispace.com |

Exploration of Undiscovered Biological Targets and Mechanisms in Pre-clinical Research Settings

The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs targeting a wide array of biological systems. nih.govnih.gov Preclinical research continues to uncover new applications for pyrrolidine derivatives, including those structurally related to 3-Ethyl-4-(4-methoxyphenyl)pyrrolidine.

A significant area of investigation involves the modulation of enzymes and receptors implicated in various diseases. For instance, derivatives of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline have been synthesized and evaluated as inhibitors of GABA transport proteins GAT1 and GAT3. nih.gov These studies found that introducing a lipophilic 4-methoxyphenyl (B3050149) group at the C-4 position of the proline ring can be beneficial for potent inhibition at GAT3, suggesting a new avenue for developing selective GABA uptake inhibitors. nih.gov

The versatility of the pyrrolidine core allows for its application across diverse therapeutic areas. Research has identified pyrrolidine derivatives with potent activity against targets involved in cancer, inflammation, diabetes, and infectious diseases. frontiersin.org

| Pyrrolidine Derivative Class | Biological Target/Activity | Therapeutic Area | Reference |

|---|---|---|---|

| 4-Hydroxy-4-(4-methoxyphenyl)-proline derivatives | GABA transporter 3 (GAT3) Inhibition | Neurological Disorders | nih.gov |

| Isoquinoline-pyrrolidine carboxamides | Interleukin-1 Receptor Associated Kinase 4 (IRAK4) | Inflammatory Diseases | researchgate.net |

| Pyrrolidine sulfonamide derivatives | Dipeptidyl peptidase-IV (DPP-IV) Inhibition | Diabetes | nih.gov |

| Rhodanine-substituted spirooxindole pyrrolidines | α-amylase Inhibition | Diabetes | nih.gov |

| Polyhydroxylated pyrrolidines | α-glucosidase and Aldose Reductase (ALR2) Inhibition | Diabetes | nih.govnih.gov |

| Pyrrolidine-containing derivatives | Chemokine receptor CXCR4 Antagonism | Cancer, Inflammation | frontiersin.org |

Strategic Integration of the Pyrrolidine Core into Novel Molecular Architectures for Advanced Chemical Biology Studies

The unique structural properties of the pyrrolidine ring make it an ideal core for building complex molecular architectures for chemical biology. nih.gov Its non-planar, sp³-rich nature allows for precise spatial orientation of functional groups, which is critical for selective interaction with biological targets. researchgate.net

Future research will focus on strategically integrating the pyrrolidine scaffold into novel molecular designs to probe biological systems. This includes the creation of "hybrid molecules" where the pyrrolidine core is combined with other known pharmacophores, such as thiazole, indole, or N-benzoylthiourea moieties. nih.gov This approach aims to create bifunctional or poly-functional molecules that can interact with multiple targets or possess enhanced activity.

Furthermore, the pyrrolidine framework is used to construct spirocyclic systems, such as spirooxindole pyrrolidines. tandfonline.com These rigid, three-dimensional structures are of great interest in drug discovery as they can occupy unique regions of chemical space and offer improved target selectivity. The development of multicomponent reactions to access these complex scaffolds in a single step is a significant advancement in this area. tandfonline.com These sophisticated molecular tools are essential for advanced chemical biology studies, enabling researchers to dissect complex biological pathways and mechanisms of action with high precision.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-Ethyl-4-(4-methoxyphenyl)pyrrolidine in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Use safety glasses (EN166-compliant), impervious gloves (inspected before use), and lab coats. Avoid skin contact and inhalation .

- Storage: Store in a dry, cool environment away from heat sources. Use airtight containers to prevent moisture absorption .

- Spill Management: Neutralize spills with inert adsorbents (e.g., silica gel) and dispose of according to hazardous waste regulations .

- Emergency Response: In case of accidental exposure, rinse affected areas with water for 15 minutes and seek immediate medical attention .

Q. How is the structural characterization of this compound performed?

- Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD): Grow high-purity crystals via slow evaporation in solvents like dichloromethane. Analyze bond lengths (e.g., C–C: 1.52–1.55 Å) and dihedral angles to confirm stereochemistry .

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify substituent positions. For example, the methoxyphenyl group shows distinct aromatic proton signals at δ 6.8–7.2 ppm and a methoxy singlet at δ 3.8 ppm .

- High-Performance Liquid Chromatography (HPLC): Validate purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What synthetic routes are commonly employed for pyrrolidine derivatives with aryl substituents?

- Methodological Answer:

- Cyclization Reactions: React 4-methoxyphenylacetonitrile with ethylamine under acidic conditions (e.g., HCl/ethanol) to form the pyrrolidine core .

- Catalytic Functionalization: Use palladium catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura coupling to introduce the 4-methoxyphenyl group .

- Purification: Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallize from ethanol .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer:

- Reaction Path Search: Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) to model intermediates and transition states. Identify low-energy pathways for cyclization and functionalization .

- Machine Learning (ML): Train ML models on reaction databases to predict optimal solvents (e.g., DMF or toluene) and catalysts (e.g., CuI for aryl coupling) .

- Feedback Loops: Integrate experimental yields (e.g., 70–85%) into computational workflows to refine predictions for scale-up .

Q. What strategies resolve contradictions in spectroscopic data for pyrrolidine derivatives?

- Methodological Answer:

- Multi-Technique Validation: Cross-reference NMR data with SC-XRD results to confirm substituent positions. For example, crystallographic data can clarify ambiguous NOE correlations .

- Isotopic Labeling: Use -labeled precursors to track nitrogen environments in complex NMR spectra .

- Dynamic NMR (DNMR): Analyze temperature-dependent spectral changes to identify conformational equilibria (e.g., puckering in the pyrrolidine ring) .

Q. How do steric and electronic effects influence the reactivity of this compound in catalysis?

- Methodological Answer:

- Steric Analysis: Use molecular docking simulations (e.g., AutoDock Vina) to assess the accessibility of the pyrrolidine nitrogen for coordination in metal complexes. The ethyl group at C3 may hinder axial binding .

- Electronic Profiling: Calculate Fukui indices to predict nucleophilic/electrophilic sites. The 4-methoxyphenyl group enhances electron density at C4, favoring electrophilic substitution .

- Experimental Validation: Compare catalytic activity in hydrogenation reactions using derivatives with substituents of varying electronic profiles (e.g., –OCH vs. –NO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.